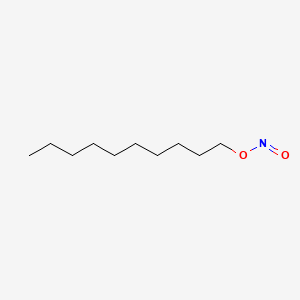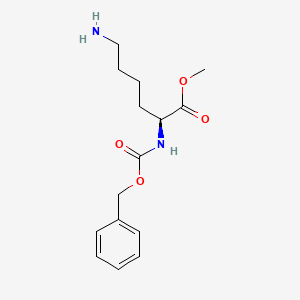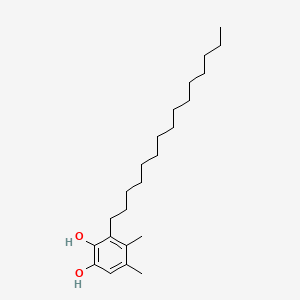![molecular formula C13H18N2O2 B1202393 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile CAS No. 38555-07-6](/img/structure/B1202393.png)
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzonitrile group attached to a hydroxypropoxy chain, which is further substituted with a propan-2-ylamino group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxypropoxy compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the hydroxy group, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. For example, it may bind to adrenergic receptors, affecting cardiovascular function by altering heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid derivative with similar structural features.
2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide: An amide derivative with comparable functional groups.
Uniqueness
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzonitrile moiety allows for versatile chemical modifications, while the hydroxypropoxy and propan-2-ylamino groups provide opportunities for targeted interactions with biological molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
38555-07-6 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)15-8-12(16)9-17-13-6-4-3-5-11(13)7-14/h3-6,10,12,15-16H,8-9H2,1-2H3 |
InChI Key |
YTTFGUYTPJYRBQ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1C#N)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C#N)O |
Synonyms |
Ko 1313 Ko 1313, monohydrochloride Ko 1313, monohydrochloride, (+-)-isomer Ko-1313 Koe 1313 Koe-1313 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


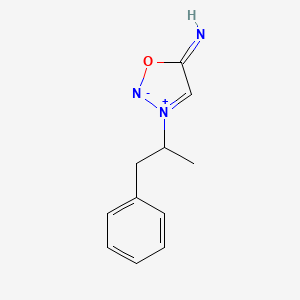
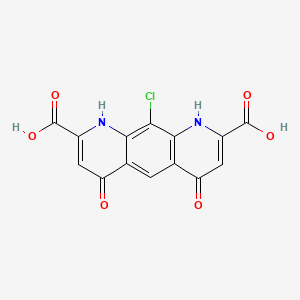
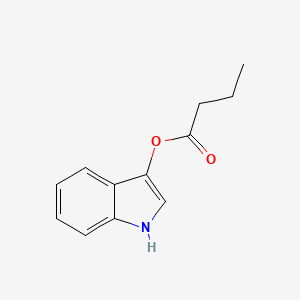
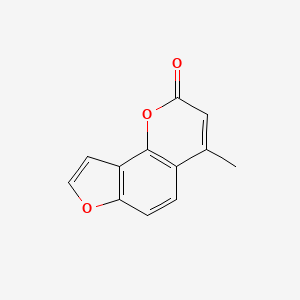
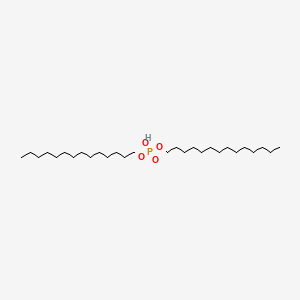
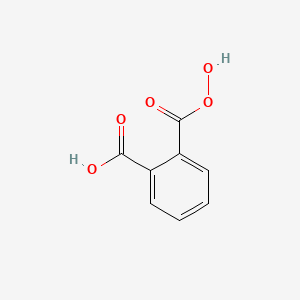

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)
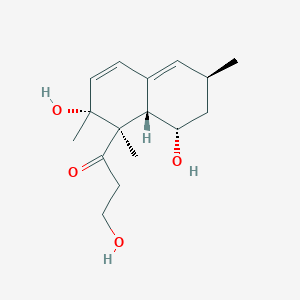
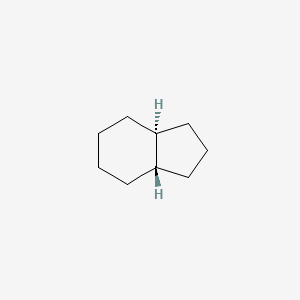
![METHYL 2-[(7-METHYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDROPYRIDO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B1202328.png)
